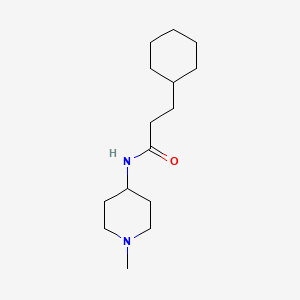
N~1~-(4-isopropylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(4-isopropylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide (referred to as compound X in This paper aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of compound X.
作用机制
The mechanism of action of compound X involves its interaction with specific proteins and enzymes in the body. The compound has been shown to inhibit the activity of certain enzymes involved in inflammation and pain signaling pathways. Additionally, compound X has been shown to modulate the activity of certain ion channels, which can affect neuronal signaling and pain perception.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects in the body. The compound has been shown to reduce inflammation and pain in various animal models, and it has also been shown to have potential as an anticancer agent. Additionally, compound X has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
Compound X has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity and yield. Additionally, the compound has been shown to have potent biological activity, making it useful for studying various physiological and biochemical processes. However, there are also some limitations to using compound X in lab experiments. The compound has limited solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, the compound has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood.
未来方向
There are several future directions for research involving compound X. One potential area of research is the development of new synthetic methods for obtaining the compound in higher yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of compound X and to identify potential targets for therapeutic intervention. Finally, studies are needed to evaluate the safety and efficacy of compound X in clinical settings, which could lead to the development of new treatments for various diseases.
合成方法
Compound X can be synthesized through a multistep process involving the reaction of several chemical reagents. The synthesis process involves the preparation of several intermediates, which are then combined to obtain the final product. The synthesis method has been described in detail in various scientific publications, and the purity and yield of the compound can be optimized through careful control of the reaction conditions.
科学研究应用
Compound X has been used in various scientific research studies due to its potential applications in the fields of medicinal chemistry, neuroscience, and pharmacology. Some of the research areas where compound X has been studied include pain management, inflammation, and cancer research. The compound has been shown to have potential as a therapeutic agent due to its ability to modulate the activity of certain proteins and enzymes.
属性
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-14(2)16-6-8-17(9-7-16)21-20(23)15(3)22(27(5,24)25)18-10-12-19(26-4)13-11-18/h6-15H,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOQCGVMRVVTKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6222063 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5127348.png)
![methyl 3-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5127349.png)
![7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5127356.png)
![2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5127359.png)
![4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5127361.png)
![2-[(4-methylbenzoyl)amino]-N-propyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5127367.png)
![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5127371.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-{[1-(dimethylamino)cyclohexyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5127372.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5127379.png)


![[5-({5-[4-(butoxycarbonyl)phenyl]-2-furyl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5127391.png)

![6-amino-3-tert-butyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5127417.png)